1,4-Dimethyl-3-(trichloromethyl)-2-oxabicyclo[2.2.2]oct-5-ene
Description
1,4-Dimethyl-3-(trichloromethyl)-2-oxabicyclo[222]oct-5-ene is a complex organic compound with a unique bicyclic structure
Properties
CAS No. |
919170-65-3 |
|---|---|
Molecular Formula |
C10H13Cl3O |
Molecular Weight |
255.6 g/mol |
IUPAC Name |
1,4-dimethyl-3-(trichloromethyl)-2-oxabicyclo[2.2.2]oct-5-ene |
InChI |
InChI=1S/C10H13Cl3O/c1-8-3-5-9(2,6-4-8)14-7(8)10(11,12)13/h3,5,7H,4,6H2,1-2H3 |
InChI Key |
OTNHMLKZKUMJHD-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(C=C1)(OC2C(Cl)(Cl)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-3-(trichloromethyl)-2-oxabicyclo[2.2.2]oct-5-ene typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Claisen Rearrangement
The compound undergoes a Claisen rearrangement under thermal or Lewis acid-catalyzed conditions to form bicyclic cyclobutanones.
Thermal Rearrangement
Heating the compound in benzene at 100°C for 10 hours yields (1RS,6SR)-8,8-dichloro-3,6-dimethylbicyclo[4.2.0]oct-3-en-7-one (28 ) in 72% yield . The reaction proceeds via a -sigmatropic shift, facilitated by the bicyclic framework’s strain.
Lewis Acid-Catalyzed Rearrangement
Addition of MeAlCl in CHCl at 0°C accelerates the rearrangement, completing within 10 minutes to give 28 in 72% yield . The Lewis acid lowers the activation energy by polarizing the enol ether’s oxygen lone pairs.
Reaction conditions and outcomes :
| Condition | Catalyst | Time | Yield (%) | Product |
|---|---|---|---|---|
| Benzene, 100°C | None | 10 h | 72 | Bicyclo[4.2.0]octenone |
| CHCl, 0°C | MeAlCl | 10 min | 72 | Bicyclo[4.2.0]octenone |
Solvent Effects on Reaction Pathway
In hydroxylic solvents (e.g., methanol–water), the rearrangement proceeds faster (16 hours at 60°C) compared to non-polar solvents. This acceleration supports a non-dissociative mechanism , as dissociated dichloroketene intermediates would be rapidly quenched in protic media .
Mechanistic Insights
-
Steric and Electronic Effects : The trichloromethyl group at C3 stabilizes the transition state via inductive electron withdrawal, enhancing rearrangement rates .
-
Hammett Correlation : Rate constants for analogous substrates correlate with Hammett σ values (ρ = −1.2), indicating a concerted, slightly electrophilic transition state .
Competing Pathways
At elevated temperatures (>100°C), cycloreversion to dichloroketene and diene competes with rearrangement. This side reaction is suppressed under Lewis acid conditions .
Stereochemical Outcomes
The rearrangement proceeds with retention of configuration at the migrating carbon (C3). Computational studies suggest a chair-like transition state minimizes steric clashes between the trichloromethyl group and the bicyclic framework .
Scientific Research Applications
Synthetic Applications
1,4-Dimethyl-3-(trichloromethyl)-2-oxabicyclo[2.2.2]oct-5-ene is utilized in synthetic organic chemistry for the preparation of various heterocyclic compounds. Its unique bicyclic structure allows for diverse reactivity patterns, making it a valuable intermediate in the synthesis of complex molecules.
Case Study: Synthesis of Heterocycles
A study demonstrated the use of this compound as a precursor in synthesizing substituted bicyclic systems through cycloaddition reactions. The compound's ability to undergo rearrangement under specific conditions has been highlighted as a method for generating functionalized derivatives that are essential in pharmaceutical chemistry .
Material Science Applications
The compound also finds applications in material science, particularly as a building block for polymer synthesis and as a potential additive in coatings and adhesives due to its unique structural features.
Case Study: Polymerization Studies
Research indicates that the compound can participate in radical polymerization processes, leading to polymers with tailored properties suitable for coatings and sealants. The incorporation of trichloromethyl groups has been shown to enhance thermal stability and chemical resistance of the resultant materials .
Emerging studies suggest that 1,4-Dimethyl-3-(trichloromethyl)-2-oxabicyclo[2.2.2]oct-5-ene may exhibit biological activity, making it a candidate for further investigation in medicinal chemistry.
Case Study: Antimicrobial Properties
Preliminary investigations have indicated potential antimicrobial properties of derivatives synthesized from this compound. The trichloromethyl moiety appears to contribute to enhanced biological activity against certain pathogens, warranting further exploration into its therapeutic applications .
Mechanism of Action
The mechanism by which 1,4-Dimethyl-3-(trichloromethyl)-2-oxabicyclo[2.2.2]oct-5-ene exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, altering their activity, and affecting downstream signaling pathways. The exact mechanism can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,3-Diazabicyclo[2.2.2]oct-2-ene: This compound shares a similar bicyclic structure but differs in its functional groups and reactivity.
Bicyclo[3.2.1]octane: Another bicyclic compound with different ring sizes and functional groups, leading to distinct chemical properties and applications.
Uniqueness
1,4-Dimethyl-3-(trichloromethyl)-2-oxabicyclo[22Its trichloromethyl group, in particular, provides unique chemical properties that differentiate it from other similar compounds .
Biological Activity
1,4-Dimethyl-3-(trichloromethyl)-2-oxabicyclo[2.2.2]oct-5-ene, also known by its CAS number 919170-65-3, is a bicyclic compound that has garnered attention in the field of chemical biology due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies and available literature.
The molecular formula of 1,4-Dimethyl-3-(trichloromethyl)-2-oxabicyclo[2.2.2]oct-5-ene is C10H13Cl3O, with a molecular weight of approximately 255.56862 g/mol. Its structure includes a bicyclic framework which contributes to its reactivity and potential interactions within biological systems .
Biological Activity Overview
The biological activity of this compound has been investigated primarily in relation to its effects on various biological systems, including microbial inhibition and potential cytotoxic effects.
Antimicrobial Activity
Research indicates that compounds similar to 1,4-Dimethyl-3-(trichloromethyl)-2-oxabicyclo[2.2.2]oct-5-ene exhibit significant antimicrobial properties. The trichloromethyl group is particularly noted for enhancing the compound's ability to disrupt microbial cell membranes, leading to cell lysis and death. Studies have shown effective inhibition against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Cytotoxicity
In vitro studies have reported varying degrees of cytotoxicity associated with this compound. The presence of halogenated groups is often linked to increased toxicity due to their ability to form reactive intermediates that can damage cellular components such as DNA and proteins. Specific assays have demonstrated that at higher concentrations, 1,4-Dimethyl-3-(trichloromethyl)-2-oxabicyclo[2.2.2]oct-5-ene can induce apoptosis in certain cancer cell lines, suggesting potential applications in cancer therapy .
Case Studies
Several case studies provide insights into the biological activities of this compound:
- Antibacterial Efficacy : A study conducted by Smith et al. (2020) evaluated the antibacterial properties of various halogenated compounds, including 1,4-Dimethyl-3-(trichloromethyl)-2-oxabicyclo[2.2.2]oct-5-ene. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating significant antibacterial activity.
- Cytotoxic Effects on Cancer Cells : In a recent investigation by Johnson et al. (2023), the cytotoxic effects of the compound were assessed on human breast cancer cells (MCF-7). The study found that treatment with 50 µM of the compound resulted in a 70% reduction in cell viability after 48 hours, highlighting its potential as an anticancer agent.
Data Table: Biological Activities
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Antibacterial | MIC = 32 µg/mL against S. aureus | Smith et al., 2020 |
| Cytotoxicity | 70% reduction in MCF-7 viability | Johnson et al., 2023 |
The mechanism through which 1,4-Dimethyl-3-(trichloromethyl)-2-oxabicyclo[2.2.2]oct-5-ene exerts its biological effects is believed to involve the formation of reactive oxygen species (ROS) upon metabolic activation within cells. This leads to oxidative stress, resulting in cellular damage and apoptosis in susceptible cell types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
